4,15-Diacetylnivalenol
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Overview
Description
It is found in various plants, particularly those from the Papaveraceae family, such as Corydalis yanhusuo and Corydalis turtschaninovii . Canadine is known for its diverse biological activities and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Canadine can be synthesized through a series of enzymatic steps starting from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups. The synthetic route involves:
- Conversion of (S)-reticuline to (S)-scoulerine using the berberine bridge enzyme.
- Methylation of (S)-scoulerine to (S)-tetrahydrocolumbamine by (S)-scoulerine 9-O-methyltransferase.
- Finally, (S)-tetrahydrocolumbamine is converted to (S)-canadine by canadine synthase (CYP719A21) .
Industrial Production Methods
Industrial production of canadine typically involves extraction from plant sources, particularly from species like Corydalis yanhusuo. The extraction process includes:
- Harvesting and drying the plant material.
- Grinding the dried material into a fine powder.
- Using solvents such as ethanol or methanol to extract the alkaloids.
- Purification of the extract through techniques like liquid chromatography to isolate canadine .
Chemical Reactions Analysis
Types of Reactions
Canadine undergoes various chemical reactions, including:
Oxidation: Canadine can be oxidized to form berberine, another important alkaloid.
Reduction: It can be reduced to form dihydrocanadine.
Substitution: Canadine can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Berberine.
Reduction: Dihydrocanadine.
Substitution: Halogenated derivatives of canadine.
Scientific Research Applications
Canadine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on muscle protein degradation and myogenesis.
Medicine: Investigated for its potential therapeutic effects, including antioxidant activity and inhibition of voltage-dependent calcium channels.
Industry: Utilized in the production of herbal medicines and supplements
Mechanism of Action
Canadine exerts its effects through several molecular targets and pathways:
Myogenesis: Stimulates muscle cell differentiation and growth.
Inhibition of Muscle Protein Degradation: Reduces the breakdown of muscle proteins.
Blocking K(ATP) Channels: Inhibits potassium channels in dopamine neurons, affecting neurotransmission.
Antioxidant Activity: Protects cells from oxidative damage by neutralizing free radicals.
Blocking Voltage-Dependent Calcium Channels: Reduces calcium influx into cells, which can affect various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Berberine: Another benzylisoquinoline alkaloid with similar biological activities but different oxidation state.
Palmatine: Shares structural similarities with canadine and exhibits similar pharmacological properties.
Hydrastine: Found in the same plant sources and has overlapping biological effects.
Uniqueness
Canadine is unique due to its specific enzymatic synthesis pathway and its distinct combination of biological activities, including its role in muscle protein metabolism and its ability to block specific ion channels .
Properties
CAS No. |
14287-82-2 |
---|---|
Molecular Formula |
C19H24O9 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1 |
InChI Key |
PIHGROVBUUNPDW-SUWHGTQISA-N |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Synonyms |
4,15-diacetylnivalenol DNIV |
Origin of Product |
United States |
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